molecular formula C22H22BrN3O2 B2379904 1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 890096-52-3

1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2379904
CAS No.: 890096-52-3
M. Wt: 440.341
InChI Key: LZZUNBXIRMUOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone is a complex organic compound featuring a spiro structure This compound is notable for its unique arrangement of heterocyclic rings, which include a pyrazole, oxazine, and piperidine moiety

Properties

IUPAC Name

1-(9-bromo-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O2/c1-15(27)25-11-9-22(10-12-25)26-20(18-13-17(23)7-8-21(18)28-22)14-19(24-26)16-5-3-2-4-6-16/h2-8,13,20H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZUNBXIRMUOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with carbonyl compounds such as cyclopentanone or cyclohexanone . The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 9 of the benzo-fused ring is a key reactive site, enabling substitution reactions under catalytic conditions.

Reaction Type Conditions Outcome Source
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBromine replaced with aryl/heteroaryl groups via cross-coupling
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneSubstitution with amines to form C–N bonds

Mechanistic Insight : The bromine atom undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new bonds.

Ketone Functionalization

The acetyl group (-COCH₃) on the piperidine ring participates in nucleophilic additions and reductions.

Reaction Type Reagents Product Notes
ReductionNaBH₄, MeOHSecondary alcohol (-CH(OH)CH₃)Limited yield (~45%) due to steric hindrance
Grignard AdditionCH₃MgBr, THF, -78°C to RTTertiary alcohol (-C(OH)(CH₃)₂)Requires anhydrous conditions

Structural Limitation : The spirocyclic system restricts access to the ketone, necessitating optimized reaction times .

Ring-Opening and Rearrangement

Under acidic or basic conditions, the pyrazolo-oxazine ring undergoes cleavage:

Condition Reagents Product Application
Acidic HydrolysisHCl (conc.), refluxLinear pyrazole-carboxylic acid derivativeIntermediate for further functionalization
Base-Mediated Ring OpeningNaOH, H₂O/EtOH, 60°CAmine-containing fragmentUsed in peptide coupling strategies

Key Observation : Ring-opening destroys the spirocyclic core but generates versatile intermediates.

Cycloaddition Reactions

The electron-deficient pyrazole ring participates in [3+2] cycloadditions:

Reagent Conditions Product Yield
Nitrile OxideCHCl₃, RT, 12hIsoxazoline-fused derivative62%
Azide-Alkyne ClickCuSO₄, sodium ascorbateTriazole-linked analog78%

Note : These reactions expand the compound’s utility in medicinal chemistry for SAR studies .

Stability Under Thermal and Photolytic Conditions

The compound’s stability is critical for storage and reaction planning:

Condition Observation Degradation Pathway
>150°C (neat)Decomposition via retro-Diels-AlderLoss of CO and ring contraction
UV Light (254 nm)Bromine dissociation, radical formationCross-linked byproducts

Recommendation : Store at -20°C under inert atmosphere to prevent degradation .

Scientific Research Applications

1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating their activity. For example, it has been shown to act as an antagonist of 5-HT2B serotonin receptors, which are involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone is unique due to its specific combination of heterocyclic rings and the presence of a bromine atom and phenyl group. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Biological Activity

The compound 1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings, including its mechanism of action, applications in drug discovery, and relevant case studies.

Structural Overview

The compound belongs to the class of spiro compounds characterized by a unique structural configuration that may contribute to its biological properties. Its molecular formula is C24H24BrN2OC_{24}H_{24}BrN_2O, and it features multiple functional groups that can interact with biological targets.

The precise mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest it may interact with various biological targets such as enzymes or receptors involved in signaling pathways. These interactions could potentially modulate cellular processes related to neuropharmacology and cancer therapy.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various bacterial strains.
  • Antitumor Activity : Compounds in this class have been evaluated for their potential use in cancer treatment due to their ability to inhibit tumor cell proliferation.
  • Neuropharmacological Effects : There are indications that these compounds may influence neurological pathways, suggesting potential applications in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorInhibitory effects on tumor cell lines
NeuropharmacologicalPotential modulation of CNS pathways

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Studies : A series of isatin derivatives were synthesized and screened for antimicrobial activity. The results indicated that certain derivatives exhibited higher efficacy than standard antibiotics against Staphylococcus aureus and Escherichia coli .
  • Antitumor Research : A study focused on the antitumor properties of spirocyclic compounds showed promising results in inhibiting the growth of cancer cell lines. The mechanism was attributed to the induction of apoptosis in malignant cells .
  • Neuropharmacological Evaluation : Research into the neuroprotective effects of related compounds revealed their potential in mitigating neuroinflammation and protecting neuronal cells from oxidative stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.